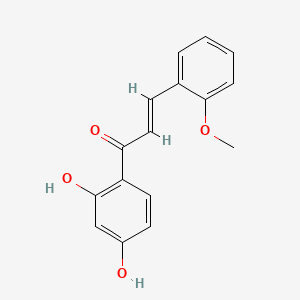

2',4'-Dihydroxy-2-methoxychalcone

概要

説明

2’,4’-Dihydroxy-2-methoxychalcone is a chalcone derivative with the molecular formula C16H14O4. Chalcones are aromatic ketones that form the central core for a variety of important biological compounds. This compound is known for its potential biological activities and is used in various scientific research applications.

準備方法

Synthetic Routes and Reaction Conditions

2’,4’-Dihydroxy-2-methoxychalcone can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of 2-hydroxy-4-methoxybenzaldehyde with 2,4-dihydroxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for 2’,4’-Dihydroxy-2-methoxychalcone are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of purification techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

2’,4’-Dihydroxy-2-methoxychalcone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction can lead to the formation of dihydrochalcones.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

Oxidation: Quinones

Reduction: Dihydrochalcones

Substitution: Halogenated, nitrated, or sulfonated derivatives

科学的研究の応用

Chemistry: Used as a starting material for the synthesis of more complex organic compounds.

Biology: Investigated for its antioxidant and anti-inflammatory properties.

Medicine: Potential therapeutic agent for conditions such as cancer, diabetes, and cardiovascular diseases.

Industry: Used in the development of new materials and as a component in cosmetic formulations.

作用機序

The biological activity of 2’,4’-Dihydroxy-2-methoxychalcone is attributed to its ability to interact with various molecular targets and pathways. It can inhibit enzymes such as tyrosinase and cyclooxygenase, which are involved in melanin production and inflammation, respectively. Additionally, it can modulate signaling pathways related to oxidative stress and apoptosis, contributing to its potential therapeutic effects.

類似化合物との比較

Similar Compounds

- 2’,4’-Dihydroxy-4-methoxychalcone

- 2’-Hydroxy-4’-methoxychalcone

- 2,2’-Dihydroxy-4’,6’-dimethoxychalcone

Uniqueness

2’,4’-Dihydroxy-2-methoxychalcone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of hydroxyl and methoxy groups on the aromatic rings enhances its antioxidant activity and potential therapeutic applications compared to other chalcone derivatives.

生物活性

2',4'-Dihydroxy-2-methoxychalcone (DHMC) is a flavonoid compound belonging to the chalcone class, notable for its diverse biological activities. This article delves into the biological activity of DHMC, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

Chemical Structure : The molecular formula of this compound is C_16H_14O_5. It features two hydroxyl groups at the 2' and 4' positions and a methoxy group at the 2 position, contributing to its unique properties and biological activities.

Physical Appearance : DHMC typically appears as a bright yellow crystalline solid.

Anticancer Properties

Research indicates that DHMC exhibits significant anticancer properties. Studies have shown that it can inhibit cell proliferation in various cancer cell lines, including:

| Cancer Cell Line | IC50 Value (µM) | Effect |

|---|---|---|

| HeLa (Cervical) | 10.5 | Cytotoxic |

| WiDr (Colon) | 12.3 | Cytotoxic |

| T47D (Breast) | 8.7 | Cytotoxic |

The compound's mechanism of action may involve the inhibition of multidrug resistance-associated proteins (MRP), enhancing the efficacy of chemotherapy by preventing drug efflux from cancer cells .

Anti-inflammatory Activity

DHMC has also demonstrated anti-inflammatory effects, potentially through the inhibition of enzymes like tyrosinase, which is involved in melanin production. This suggests possible applications in skin lightening and treatment of hyperpigmentation.

Antiviral Activity

Recent studies have explored DHMC's potential against viral infections, particularly its docking interaction with SARS-CoV-2 proteins. In silico studies showed that DHMC can bind effectively to the main protease and RNA-dependent RNA polymerase (RdRP) of SARS-CoV-2, indicating its potential as an antiviral agent:

| SARS-CoV-2 Protein | Binding Energy (kcal/mol) | Inhibition Constant (µM) |

|---|---|---|

| Main Protease | -6.43 | 19.38 |

| RNA-dependent RNA Polymerase | -6.00 | 39.9 |

These findings suggest that DHMC may be a candidate for further investigation in treating COVID-19-related mucormycosis .

The biological effects of DHMC are attributed to several mechanisms:

- Enzyme Inhibition : Inhibition of tyrosinase and MRP enhances its potential in anticancer therapies and skin treatments.

- Antioxidant Properties : DHMC may exhibit antioxidant activity, contributing to its protective effects against oxidative stress.

- Cell Cycle Arrest : Studies indicate that DHMC can induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

A notable study conducted by Barman et al. involved docking simulations to assess DHMC's interaction with SARS-CoV-2 proteins. The results highlighted its strong binding affinity and potential as a therapeutic agent against viral infections .

Another study evaluated the cytotoxicity of various flavonoids in mammalian cells, establishing that DHMC had a significant impact on cell viability across multiple cancer cell lines . The study emphasized the importance of selecting appropriate cell lines for evaluating cytotoxicity to ensure relevant results.

特性

IUPAC Name |

(E)-1-(2,4-dihydroxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-20-16-5-3-2-4-11(16)6-9-14(18)13-8-7-12(17)10-15(13)19/h2-10,17,19H,1H3/b9-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODLVGCCGMXGMGZ-RMKNXTFCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C=CC(=O)C2=C(C=C(C=C2)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1/C=C/C(=O)C2=C(C=C(C=C2)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108051-21-4 | |

| Record name | 2-Propen-1-one, 1-(2,4-dihydroxyphenyl)-3-(2-methoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108051214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。